N-(2-Chlorobenzyl)quinuclidin-3-amine
Description
Properties
Molecular Formula |
C14H19ClN2 |
|---|---|
Molecular Weight |
250.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C14H19ClN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2 |
InChI Key |
XYDUAQOXABFATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Substrate Ratio : A 1:1 molar ratio of quinuclidin-3-amine to 2-chlorobenzyl bromide is typical, though excess alkylating agent (1.2–1.5 eq.) improves yields.
- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates.
- Base : Triethylamine (TEA) or sodium hydride (NaH) neutralizes the generated HX (X = Cl, Br), driving the reaction forward.
- Temperature : Reactions proceed at reflux (60–80°C) for 6–12 hours, monitored via thin-layer chromatography (TLC).
- Dissolve quinuclidin-3-amine (1.0 eq.) in anhydrous THF under nitrogen.
- Add 2-chlorobenzyl bromide (1.2 eq.) dropwise, followed by TEA (2.0 eq.).
- Reflux for 8 hours, then concentrate under reduced pressure.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Reductive Amination of Quinuclidin-3-one with 2-Chlorobenzylamine
Reductive amination offers an alternative pathway using quinuclidin-3-one and 2-chlorobenzylamine. This method avoids handling moisture-sensitive alkylating agents and enables stereocontrol.
Mechanism and Catalysis
- Iminium Formation : Quinuclidin-3-one reacts with 2-chlorobenzylamine to form an imine intermediate.
- Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) reduces the imine to the tertiary amine.
- pH Control : Buffered conditions (pH 4–6, acetic acid) stabilize the imine intermediate.
- Catalyst : Pd/C (5% w/w) under H2 (1–3 atm) achieves quantitative conversion in 12–24 hours.
- Solvent : Methanol or ethanol ensures solubility of both reactants.
- Combine quinuclidin-3-one (1.0 eq.) and 2-chlorobenzylamine (1.1 eq.) in methanol.
- Add acetic acid (0.5 eq.) and stir at room temperature for 1 hour.
- Introduce NaBH3CN (1.5 eq.) and stir for 12 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Resolution of Racemic Mixtures via Chiral Acids
For enantiomerically pure this compound, chiral resolution is employed. This method is critical for pharmaceutical applications requiring specific stereochemistry.
Key Steps:
- Racemic Synthesis : Prepare the racemic amine via alkylation or reductive amination.
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) in ethanol.
- Crystallization : Diastereomeric salts exhibit differing solubilities, enabling separation.
- Neutralization : Treat the isolated salt with a base (e.g., NaOH) to recover the enantiopure amine.
Yield : 40–60% per enantiomer.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Alkylation | High efficiency; simple setup | Requires hazardous alkylating agents | 65–80% |
| Reductive Amination | Stereocontrol; avoids alkylating agents | Longer reaction times; pH sensitivity | 70–85% |
| Chiral Resolution | Delivers enantiopure product | Low yield; multiple purification steps | 40–60% |
Industrial-Scale Considerations
- Cost-Effectiveness : Alkylation is preferred for bulk synthesis due to lower catalyst costs.
- Safety : Reductive amination avoids toxic byproducts (e.g., HX gases).
- Regulatory Compliance : Chiral resolution meets FDA requirements for enantiopure drugs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Formation of reduced derivatives, often resulting in the removal of the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Based on the search results, here's what is known about quinuclidine derivatives and their applications:
Quinuclidine Derivatives: Overview
Quinuclidine derivatives have a variety of pharmaceutical applications, largely due to their interaction with nicotinic acetylcholine receptors and substance P receptors . Quinuclidine is a structural motif with potential uses in diverse fields such as medicine, pharmacy, and the food industry .
Specific Applications and Research
- Nicotinic Acetylcholine Receptor Activation: Quinuclidine urea derivatives activate central nicotinic acetylcholine receptors, which can improve pathological conditions or disease symptoms . They may be useful as antipruritics for treating and preventing pruritus that resists existing drugs .
- alpha7 Nicotinic Acetylcholine Receptor Silent Agonists: Quinuclidine spirocyclic derivatives have been characterized as α7 silent agonists using electrophysiological assays .
- Substance P Antagonists: Certain quinuclidine compounds act as substance P antagonists and are useful in treating gastrointestinal disorders, central nervous system disorders, inflammatory diseases, respiratory diseases, and pain . Conditions include ulcer, colitis, anxiety, psychosis, rheumatoid arthritis, inflammatory bowel diseases, asthma and migraine .
- Anti-inflammatory Agent: Cis-3-[(2-chlorophenyl)methyl-amino]-2-benzhydrylquinuclidine is an anti-inflammatory agent .
- Antimicrobial and Antioxidative Activity: Quaternary ammonium salts derived from 3-substituted quinuclidine have antioxidative, antibacterial, and antifungal properties . N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide showed the highest antioxidative potential and was further investigated by DNA nicking assay .
Chemical Synthesis and Reactions
- Quinuclidine Urea Derivatives: These derivatives can be produced using a quinuclidin-3-amine derivative in a urea reaction . The concentration of the quinuclidin-3-amine derivative used for the urea reaction is preferably 1 mmol / L to 1 mol / L .
- Reduction Reaction: N-acyl-(quinuclidin-3-yl)-amine derivatives can be obtained by a reduction reaction using a reducing agent acting on the amine derivative . Reducing agents include lithium aluminum hydride, aluminum hydride, sodium bis (2-methoxyethoxy) aluminum hydride, lithium triethylborohydride, borohydride, borohydride / dimethyl sulfide complex, boron hydride / tetrahydrofuran complex or 9-borabicyclo [3,3] -nonane (9-BBN) .
Specific Mentions of N-(2-Chlorobenzyl)quinuclidin-3-amine
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine ring and 2-chlorobenzyl group contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison Table
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| N-(2-Chlorobenzyl)quinuclidin-3-amine | Ortho-Cl | ~238.7* | Rigid quinuclidine core |
| N-(4-Chlorobenzyl)pyrimidin-2-amine | Para-Cl | 219.67 | Planar pyrimidine ring |
| N-(2-Chlorobenzyl)pyrimidin-2-amine | Ortho-Cl | 219.67 | Steric hindrance at ortho site |
*Estimated based on quinuclidine (139.24 g/mol) and 2-chlorobenzyl (125.59 g/mol) moieties.
Heterocyclic Core Modifications
Replacing the quinuclidine core with other heterocycles alters pharmacological profiles:
- (3-Chloro-quinoxalin-2-yl)-ethyl-amine (CAS 99421-13-3) features a quinoxaline ring, which introduces π-π stacking capabilities and planar geometry. This compound’s extended aromatic system may enhance DNA intercalation or enzyme inhibition .
- N-(2-Chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine (DB08057) incorporates an imidazoquinoxaline scaffold and a methylpiperazine group, enabling dual-targeting (e.g., kinase and receptor modulation) .
Functional Group Variations
- N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS 1049773-97-8) replaces the quinuclidine with a linear butanamine chain.
- N-(4,5-Dibromo-2-ethoxyphenyl)-N-(2-chlorobenzyl)benzenesulfonamide (6k) introduces sulfonamide and dibromoethoxy groups, enhancing electronegativity and enabling potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 42.21 µM) .
Biological Activity
N-(2-Chlorobenzyl)quinuclidin-3-amine is a compound derived from the quinuclidine scaffold, which has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article focuses on the biological activity of this compound, highlighting its interactions with various receptors, its pharmacological properties, and relevant research findings.
Structure and Properties
This compound features a quinuclidine core substituted with a 2-chlorobenzyl group. This structural modification is significant as it influences the compound's interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).
Interaction with Nicotinic Acetylcholine Receptors
This compound has been studied for its effects on α7 nAChRs, which are implicated in various neurological conditions. Research indicates that compounds similar to this compound can act as partial agonists at these receptors, modulating their activity and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
Inhibition of Cholinesterases
Studies have shown that quinuclidine-based compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants () for these compounds typically range from to , indicating their potential as CNS-active agents . The structure of this compound may enhance its cholinergic activity due to the favorable orientation and interaction within the active site of these enzymes.
CNS Activity and Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of quinuclidine derivatives. For example, a study on various quinuclidine-based carbamates demonstrated their ability to cross the blood-brain barrier (BBB) and their lack of cytotoxicity towards neuronal cells. These findings suggest that this compound could be developed further as a candidate for treating cognitive impairments associated with Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the quinuclidine scaffold can significantly impact biological activity. For instance, the introduction of different substituents on the benzyl group can alter receptor affinity and selectivity. A systematic investigation into SAR has revealed that certain modifications enhance binding affinity to α7 nAChRs while maintaining low toxicity profiles .
Data Summary
| Compound | Target | Inhibition Constant () | Notes |
|---|---|---|---|
| This compound | AChE | Potential CNS-active compound | |
| Quinuclidine-based carbamates | BChE | Varies | Promising candidates for Alzheimer’s treatment |
| Various quinuclidines | α7 nAChR | High affinity | Neuroprotective effects observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
